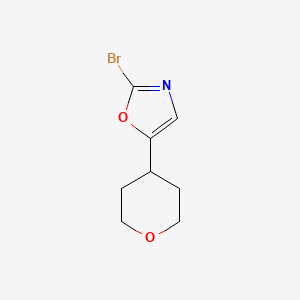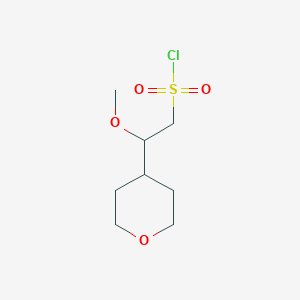![molecular formula C10H19NO2 B6599631 2-{1-[(morpholin-4-yl)methyl]cyclopropyl}ethan-1-ol CAS No. 1602596-66-6](/img/structure/B6599631.png)
2-{1-[(morpholin-4-yl)methyl]cyclopropyl}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-[(morpholin-4-yl)methyl]cyclopropyl}ethan-1-ol, also known as 4-Morpholine-methylcyclopropane-1-ethanol (4-MMC-1-E), is an organic compound with a wide range of uses in scientific research. It is a secondary alcohol with a molecular formula of C6H13NO and a molecular weight of 115.17 g/mol. 4-MMC-1-E belongs to the class of morpholine derivatives and is an important intermediate in the synthesis of various compounds.
Aplicaciones Científicas De Investigación
4-MMC-1-E has a wide range of applications in scientific research. It is used as a building block in the synthesis of a variety of compounds including morpholine derivatives, cyclopropanes, and other organic molecules. It is also used as a starting material in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, 4-MMC-1-E has been used in the synthesis of peptides, peptidomimetics, and other bioactive compounds.
Mecanismo De Acción
4-MMC-1-E acts as a proton acceptor and is capable of forming hydrogen bonds with other molecules. It is also capable of forming intramolecular hydrogen bonds, which can affect the conformation of the molecule. Additionally, 4-MMC-1-E can form intermolecular hydrogen bonds with other molecules, which can affect the physical properties of the molecule such as its solubility.
Biochemical and Physiological Effects
4-MMC-1-E has been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant properties and to inhibit the activity of the enzyme acetylcholinesterase. Additionally, it has been shown to have anti-inflammatory and anti-microbial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 4-MMC-1-E is its versatility in the synthesis of various compounds. It is relatively easy to synthesize and can be used in a variety of reactions. Additionally, it is relatively inexpensive and can be readily obtained from commercial suppliers. One limitation of 4-MMC-1-E is its poor solubility in water, which can limit its use in certain reactions.
Direcciones Futuras
There are a number of potential future directions for research involving 4-MMC-1-E. These include further investigation into its biochemical and physiological effects, as well as potential applications in drug development and the synthesis of peptides and peptidomimetics. Additionally, further research could be done to explore the potential of 4-MMC-1-E as a catalyst for organic reactions and to investigate its ability to form intermolecular hydrogen bonds. Finally, further research could be done to explore the potential of 4-MMC-1-E as a building block for the synthesis of other organic molecules.
Métodos De Síntesis
The synthesis of 4-MMC-1-E can be achieved through an S N 2 reaction of 1-cyclopropyl-4-morpholine-methyl-ethanol with sodium bromide in aqueous solution. This reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction is typically conducted at room temperature for 24 hours. The product is then isolated and purified by column chromatography to obtain pure 4-MMC-1-E.
Propiedades
IUPAC Name |
2-[1-(morpholin-4-ylmethyl)cyclopropyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c12-6-3-10(1-2-10)9-11-4-7-13-8-5-11/h12H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPZGDXOLMPGAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCO)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(Morpholin-4-yl)methyl]cyclopropyl}ethan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

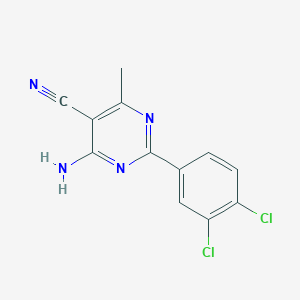

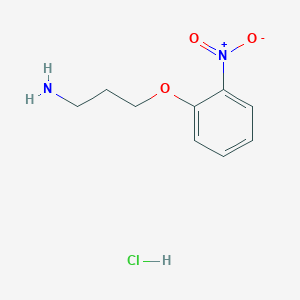
![2-benzyl-1-methyl-2-azabicyclo[2.1.1]hexane](/img/structure/B6599564.png)
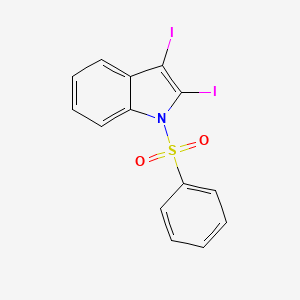
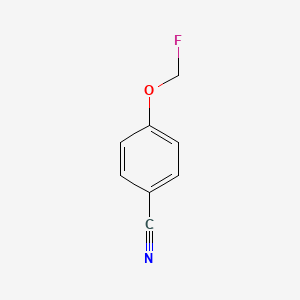
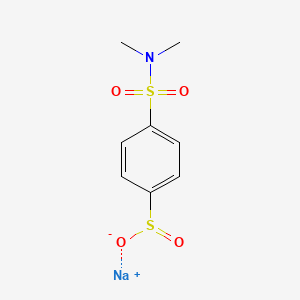
![4-bromo-5-{[2-(1H-imidazol-2-yl)ethyl]amino}-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6599591.png)


![2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole](/img/structure/B6599635.png)

